Methyl 2-(triphenylphosphoranylidene)propanoate

Catalog No.
S1900649
CAS No.
2605-68-7
M.F
C22H21O2P
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(triphenylphosphoranylidene)propanoate

CAS Number

2605-68-7

Product Name

Methyl 2-(triphenylphosphoranylidene)propanoate

IUPAC Name

methyl 2-(triphenyl-λ5-phosphanylidene)propanoate

Molecular Formula

C22H21O2P

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3

InChI Key

WCXPAYJKBTVUBC-UHFFFAOYSA-N

SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
  • Ylide Precursor

    The key functional group in Methyl 2-(triphenylphosphoranylidene)propanoate is the triphenylphosphoranylidene (CPh3=P) moiety, commonly known as a ylide. Ylides are reactive intermediates that can participate in various cycloaddition and condensation reactions PubChem: . By incorporating the methyl ester group (CH3COO), this compound offers controlled reactivity compared to parent triphenylphosphine derivatives.

  • Phosphonium Salt Synthesis

    The triphenylphosphoranylidene group can be readily converted into phosphonium salts through reactions with various electrophiles. These phosphonium salts are valuable intermediates in organic synthesis due to their diverse reactivity profile ScienceDirect.

  • Asymmetric Catalysis

    The chirality of specifically designed Methyl 2-(triphenylphosphoranylidene)propanoate derivatives could potentially enable their application in asymmetric catalysis. Asymmetric catalysis is a powerful tool for creating enantiopure molecules, which are crucial in drug development and other areas Nature.

Methyl 2-(triphenylphosphoranylidene)propanoate, with the chemical formula C22H21O2PC_{22}H_{21}O_{2}P and CAS number 2605-68-7, is a compound belonging to the class of ylides. It features a triphenylphosphoranylidene moiety, which is a reactive intermediate characterized by a carbon-carbon double bond adjacent to a positively charged phosphorus atom. This structure allows for significant reactivity in organic synthesis, particularly as a nucleophile due to the electron-withdrawing nature of the triphenylphosphonium group .

The compound appears as a white to light yellow crystalline solid and has a molecular weight of approximately 348.38 g/mol. Its physical properties include moderate solubility in organic solvents and a boiling point that remains unspecified in available literature . Methyl 2-(triphenylphosphoranylidene)propanoate is noted for its potential applications in asymmetric synthesis and catalysis, making it a valuable reagent in organic chemistry .

  • Wittig Reaction: This compound can react with carbonyl compounds to form alkenes through the formation of an alkene product and triphenylphosphine oxide as a byproduct. The reaction can be represented as:
    Methyl 2 triphenylphosphoranylidene propanoate+R1R2C=OR1R2C=CHCOOCH3+Ph3PO\text{Methyl 2 triphenylphosphoranylidene propanoate}+R_1R_2C=O\rightarrow R_1R_2C=CH-COOCH_3+\text{Ph}_3PO
  • Staudinger Reaction: It can also be utilized in the Staudinger reaction, which converts azides into imines, showcasing its versatility as a nucleophile .

These reactions highlight the utility of Methyl 2-(triphenylphosphoranylidene)propanoate in synthesizing complex organic molecules.

While specific biological activities of Methyl 2-(triphenylphosphoranylidene)propanoate are not extensively documented, compounds containing phosphonium ylides have been investigated for their potential roles in medicinal chemistry. The chirality introduced by this compound may facilitate its application in asymmetric catalysis, crucial for synthesizing enantiomerically pure drugs. Additionally, phosphonium compounds are known to exhibit antimicrobial properties, although further studies are needed to establish the biological profile of this specific ylide.

The synthesis of Methyl 2-(triphenylphosphoranylidene)propanoate typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound followed by esterification to introduce the methyl group. A common method includes:

  • Formation of Ylide: React triphenylphosphine with an α-bromo or α-chloro propanoate.
  • Nucleophilic Attack: The ylide formed can then react with various electrophiles, such as aldehydes or ketones.
  • Esterification: The resulting product is then treated with methanol or methanol derivatives to yield the methyl ester form.

This multi-step synthesis allows for the controlled formation of Methyl 2-(triphenylphosphoranylidene)propanoate with desired purity levels .

Methyl 2-(triphenylphosphoranylidene)propanoate finds applications primarily in organic synthesis:

  • Asymmetric Catalysis: Its ability to form chiral centers makes it useful in synthesizing enantiopure compounds, which are essential in pharmaceutical development.
  • Building Block in Organic Synthesis: The compound serves as a versatile intermediate for constructing complex molecules through various reactions .

Methyl 2-(triphenylphosphoranylidene)propanoate shares similarities with other ylides and phosphonium compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineBase for ylide formation; used extensively in synthesis.
BenzylideneacetoneYlideKnown for its role in Michael additions; less stable than Methyl 2-(triphenylphosphoranylidene)propanoate.
Phosphonium Ylide (e.g., Ph3P=CH2)YlideLess sterically hindered; more reactive but less selective than Methyl 2-(triphenylphosphoranylidene)propanoate.
Methyl (E)-2-phenyl-3-phosphonopropenoatePhosphonateSimilar reactivity but different functional groups affecting solubility and reactivity profiles.

Methyl 2-(triphenylphosphoranylidene)propanoate stands out due to its stability and controlled reactivity, making it particularly useful for applications requiring precision and selectivity in organic synthesis .

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Wikipedia

Methyl 2-(triphenylphosphoranylidene)propanoate

Dates

Modify: 2023-08-16

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